Product packaging for 4-Methyl-1-(3-pyridyl)-homopiperazine(Cat. No.:)

4-Methyl-1-(3-pyridyl)-homopiperazine

Cat. No.: B8525760
M. Wt: 191.27 g/mol
InChI Key: OXCIHVBAXPHXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(3-pyridyl)-homopiperazine is a chemical compound of interest in medicinal and agricultural chemistry research. Piperazine derivatives are a significant class of heterocyclic compounds known for their wide spectrum of biological activities. The piperazine core is a privileged structure in drug discovery due to its ability to improve water solubility and its capacity for electrostatic interactions with biological targets . Research into analogous compounds shows that structural variations on the piperazine ring, particularly N-substituents, can greatly influence the compound's potency and selectivity towards specific biological targets . Piperazine derivatives are frequently explored for their potential pesticidal activities, with studies investigating their structure-activity relationships and mechanism of action against various pests . Furthermore, similar piperazine-based structures are investigated in pharmacology for their potential effects on the central nervous system. Some synthesized piperazine derivatives have shown significant antidepressant and antianxiety activities in preclinical models . The specific research applications and mechanism of action for this compound are subject to ongoing investigation and should be verified by the researching scientist. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3 B8525760 4-Methyl-1-(3-pyridyl)-homopiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-methyl-4-pyridin-3-yl-1,4-diazepane

InChI

InChI=1S/C11H17N3/c1-13-6-3-7-14(9-8-13)11-4-2-5-12-10-11/h2,4-5,10H,3,6-9H2,1H3

InChI Key

OXCIHVBAXPHXPZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=CN=CC=C2

Origin of Product

United States

Pharmacological Investigations and Molecular Mechanisms of 4 Methyl 1 3 Pyridyl Homopiperazine and Its Analogues Pre Clinical Focus

In Vitro Biochemical and Cellular Assays

Enzyme Inhibition Studies (e.g., kinases, demethylases, CYP isoforms)

The interaction of homopiperazine (B121016) and its analogues with various enzyme systems is a critical aspect of their preclinical evaluation, particularly concerning metabolic stability and off-target effects.

Studies on a series of beta-aminoacyl-containing homopiperazine derivatives designed as dipeptidyl peptidase IV (DPP-IV) inhibitors found that several compounds were potent against their target without inhibiting Cytochrome P450 (CYP) 3A4. nih.gov Specifically, select compounds showed no inhibitory activity against five different CYP isoforms, a favorable characteristic for avoiding drug-drug interactions. nih.gov The development of non-imidazole compounds is often prioritized because imidazole-based structures, such as early histamine receptor antagonists, have been associated with the inhibition of hepatic CYP enzymes. nih.gov

In the context of other enzyme targets, a 2-(3-pyridinyl)-pyrimidine analogue, which shares the 3-pyridyl moiety, was found to have no inhibitory effect on human methionine aminopeptidase (MetAP) at concentrations up to 100 μM. nih.gov Conversely, the broader class of compounds containing a pyridyl-pyrimidinyl-amino phenyl structure has been successfully developed as potent tyrosine kinase inhibitors, such as Imatinib, which targets the bcr-abl tyrosine kinase. nih.gov

Compound ClassEnzyme TargetFinding
Homopiperazine derivativesCYP 3A4Found to be non-inhibitory, suggesting a lower potential for drug-drug interactions. nih.gov
Homopiperazine derivativesDPP-IVDesigned as potent inhibitors. nih.gov
2-(3-pyridinyl)-pyrimidine analogueHuman MetAPNo inhibitory effect observed at concentrations up to 100 μM. nih.gov

Receptor Binding and Functional Assays (e.g., 5-HT, histamine, dopamine, IGF-1R, P2X7)

Analogues of 4-Methyl-1-(3-pyridyl)-homopiperazine have been evaluated against a wide range of G-protein coupled receptors (GPCRs) and ion channels. The pyridylpiperazine and homopiperazine scaffolds are recognized pharmacophores for several important central nervous system (CNS) targets.

Sigma Receptors: The position of the nitrogen atom in the pyridyl ring significantly influences binding affinity and selectivity for sigma (σ) receptors. Studies on a series of pyridylpiperazines demonstrated that compounds containing a 3-pyridyl moiety, such as 1-phenylpropyl-4-(3-pyridyl)piperazine, show a preference for the σ₁ receptor subtype. nih.gov In contrast, research aimed at developing selective σ₂ receptor ligands has explored homopiperazine analogues. One study identified a homopiperazine derivative of haloperidol as being selective for σ₂ receptors. nih.gov

Dopamine Receptors: Piperazine-based scaffolds are common in ligands targeting dopamine receptors. In a study of novel ligands based on indazole and piperazine (B1678402) structures, a compound featuring a pyridin-3-yl substituent demonstrated antagonistic activity at dopamine D₂ receptors. nih.gov

Histamine Receptors: Numerous piperazine and piperidine derivatives have been investigated as histamine H₃ receptor antagonists, showing high affinity for this target. nih.govacs.org The non-imidazole nature of these compounds is considered an advantage, potentially reducing the risk of CYP enzyme inhibition. nih.gov

Serotonin (5-HT) Receptors: The affinity of pyridylpiperazine analogues for serotonin receptors has also been assessed. The same pyridin-3-yl substituted indazole-piperazine compound that was active at D₂ receptors showed low activity towards the 5-HT₂A receptor. nih.gov

P2X7 Receptors: The P2X7 receptor, an ATP-gated ion channel, is a target for inflammation and neuropathic pain. Phenylpiperazine moieties have been incorporated into potent P2X7 receptor antagonists. nih.govnih.gov

Compound AnalogueReceptor TargetBinding Affinity (Kᵢ, nM)Selectivity
1-Phenylpropyl-4-(3-pyridyl)piperazineσ₁27 ± 4Prefers σ₁ over σ₂
1-Phenylpropyl-4-(3-pyridyl)piperazineσ₂140 ± 20
Homopiperazine analogue of Haloperidol (SYA013)σ₁24Prefers σ₂ over σ₁ (4.3-fold)
Homopiperazine analogue of Haloperidol (SYA013)σ₂5.6
Indazole-piperazine with pyridin-3-ylD₂129
Indazole-piperazine with pyridin-3-yl5-HT₁ₐ196
Indazole-piperazine with pyridin-3-yl5-HT₂ₐ>1000

Cellular Pathway Modulation

The functional consequence of enzyme inhibition or receptor binding is the modulation of intracellular signaling pathways. While direct pathway studies on this compound are not available, the actions of its analogues provide valuable examples.

Imatinib, a tyrosine kinase inhibitor, contains a [4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl] structure. It functions by inhibiting the signal transduction pathway of the abnormal bcr-abl tyrosine kinase. nih.gov This leads to the suppression of downstream cellular processes that drive the proliferation of chronic myeloid leukemia cells. This illustrates how a compound containing the 3-pyridyl moiety can be engineered to precisely modulate a specific cellular signaling cascade. nih.gov

Target Identification Strategies (e.g., activity-based probes, high-throughput screening)

The discovery of lead compounds and the identification of their molecular targets often begin with large-scale screening campaigns. High-throughput screening (HTS) of extensive compound libraries against a specific enzyme or receptor is a common strategy. For instance, a novel class of pyridinylpyrimidine inhibitors of methionine aminopeptidase was discovered through an HTS of a commercial library containing approximately 175,000 compounds. nih.gov This approach allows for the unbiased identification of novel chemotypes that can then be optimized through medicinal chemistry efforts. Such strategies could be employed to identify the primary biological targets of this compound or to discover new activities for its analogues.

In Vivo Pre-clinical Efficacy Studies in Animal Models

Selection and Justification of Relevant Animal Disease Models

The selection of animal models for in vivo efficacy studies is guided by the in vitro pharmacological profile of the compound. Based on the receptor binding data of its analogues, this compound could be evaluated in several types of disease models.

Pain Models: Given that dual-acting histamine H₃ and σ₁ receptor antagonists have shown promising antinociceptive activity, analogues could be tested in rodent models of inflammatory or neuropathic pain. nih.govacs.org

CNS Disorder Models: The affinity of analogues for dopamine and serotonin receptors suggests potential applications in neuropsychiatric disorders. Therefore, animal models relevant to schizophrenia, depression, or cognitive deficits would be appropriate for efficacy testing. nih.gov For example, selective dopamine D₄ receptor antagonists are being evaluated for their potential in treating attention-deficit hyperactivity disorder. sigmaaldrich.com

Models of Substance Abuse and Parkinson's Disease: The activity of related compounds at dopamine D₃ receptors points to their potential utility in models of drug reinforcement and addiction, as well as in models of levodopa-induced dyskinesia in Parkinson's disease. sigmaaldrich.com

Pharmacodynamic Endpoints and Biomarker Analysis in Animal Systems

In preclinical animal studies, pharmacodynamic (PD) endpoints are crucial for demonstrating a drug's effect on the body. For piperazine-containing compounds, these endpoints are often linked to their intended therapeutic action. For instance, in the evaluation of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats, body temperature was used as a key PD endpoint. researchgate.net This study successfully modeled complex hypothermic effects using a physiological indirect response model, which allowed for the determination of in vivo potency and intrinsic activity for both compounds. researchgate.net Both buspirone and 1-PP were identified as partial agonists of the 5-hydroxytryptamine(1A) receptor. researchgate.net

Biomarker analysis further elucidates a compound's mechanism and effect. For novel piperazine-based compounds developed for neurodegenerative diseases like Alzheimer's, key biomarkers include the aggregation of Amyloid-β (Aβ) and tau-derived peptides. nih.gov In vitro assays measuring the inhibition of Aβ42 and AcPHF6 (a fragment of tau) aggregation are primary endpoints. nih.gov Subsequent studies in animal models, such as Drosophila melanogaster expressing human tau, utilize survival and viability as critical biomarkers of neuroprotection. nih.gov For other neuroprotective analogues, such as benzothiazole-piperazine hybrids, cognitive improvement in scopolamine-induced memory deficit mouse models serves as a functional biomarker of efficacy. rsc.org

Table 1: Pharmacodynamic Parameters of Buspirone and its Metabolite 1-PP in Rats

Compound Intrinsic Activity (Relative to R-8-OH-DPAT) Potency (EC50, ng/mL) Pharmacodynamic Endpoint
Buspirone 0.465 17.6 Hypothermia
1-(2-pyrimidinyl)-piperazine (1-PP) 0.312 304 Hypothermia

Data sourced from pharmacokinetic-pharmacodynamic modeling in rats. researchgate.net

In Vivo Target Engagement Assessment

Confirming that a compound interacts with its intended molecular target within a living organism is a critical step known as target engagement assessment. Positron Emission Tomography (PET) is a powerful non-invasive technique for this purpose. A study involving a piperazine analogue, 2-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-butyl}-4-methyl-2H- nih.govresearchgate.netijrrjournal.com-triazine-3,5-dione, designed as a 5-HT1A receptor agonist PET ligand, was evaluated in baboons. nih.gov While the radiolabeled compound successfully penetrated the blood-brain barrier, it was deemed unsuitable as a PET tracer due to low specific binding and rapid clearance, highlighting the stringent requirements for imaging agents. nih.gov

An alternative, widely used method is the ex vivo binding assay. In this approach, an animal is administered the test compound, and after a set period, tissues are harvested to measure the occupancy of the target receptor. For example, a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist, MTIP, was administered orally to rats. nih.gov Subsequent analysis of cerebellar membranes showed a dose-dependent inhibition of radiolabeled ligand binding, allowing for the calculation of an ED50 of approximately 1.3 mg/kg. nih.gov This demonstrates that the compound reached its target in the central nervous system at pharmacologically relevant concentrations.

Evaluation of Biological Activities in Animal Models (e.g., antimicrobial, anticancer, neuroprotective, anxiolytic)

The diverse biological activities of piperazine and homopiperazine derivatives have been extensively documented in various animal and in vitro models.

Antimicrobial Activity Piperazine derivatives have shown significant potential as antimicrobial agents. researchgate.net N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole have demonstrated notable antibacterial activity, particularly against gram-negative strains like E. coli. nih.gov The minimal inhibitory concentration (MIC) is a key metric in these studies, quantifying the lowest concentration of a compound that prevents visible bacterial growth.

Anticancer Activity Novel homopiperazine derivatives have been synthesized and evaluated for their anticancer properties. scirp.orgresearchgate.net A series of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives were tested on the B-cell leukemic cell line, Reh. scirp.orgresearchgate.net The results indicated that compounds with a carboxamide linkage were more active than those with a carbothioamide linkage, with 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide showing a potent IC50 value of 18 µM. scirp.orgresearchgate.net Furthermore, other novel piperazine derivatives have been found to potently induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways. nih.govresearchgate.net

Table 2: Anticancer Activity of a Homopiperazine Analogue

Compound Cell Line Assay IC50 Value (µM)
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide Reh (B-cell leukemia) MTT Assay 18

Data from in vitro cytotoxicity screening. scirp.orgresearchgate.net

Neuroprotective Activity The piperazine scaffold is a key component in compounds designed to combat neurodegenerative diseases. Novel piperazine-based molecules have been shown to inhibit the aggregation of both Aβ42 and tau-derived peptides, which are hallmarks of Alzheimer's disease. nih.gov One lead compound, D-688, not only reversed Aβ1-42-induced toxicity in SH-SY5Y neuroblastoma cells but also significantly increased the survival of Drosophila flies expressing the human tau protein, demonstrating in vivo neuroprotective effects. nih.gov In other studies, benzothiazole–piperazine hybrids significantly improved cognition and spatial memory in a mouse model of scopolamine-induced memory deficit, further highlighting the neuroprotective potential of this class of compounds. rsc.org

Anxiolytic Activity Derivatives containing the piperazine moiety are frequently investigated for their effects on the central nervous system, including potential anxiolytic (anxiety-reducing) properties. researchgate.net The mechanism often involves modulation of various neurotransmitter receptors, such as serotonin and dopamine receptors. researchgate.netijrrjournal.com

Mechanisms of Action Elucidation

Understanding the precise molecular mechanisms by which a compound exerts its effects is fundamental to its development as a therapeutic agent.

Investigation of Downstream Signaling Pathways

The biological activities of piperazine analogues are often the result of their modulation of key intracellular signaling pathways. A potent anticancer piperazine derivative was found to induce apoptosis by simultaneously inhibiting several critical cancer-related pathways. nih.gov This compound effectively suppressed the PI3K/AKT, Src family kinases, and the BCR-ABL signaling pathways. nih.govresearchgate.net The inhibition of these pathways disrupts signals that promote cell proliferation and survival, ultimately leading to programmed cell death (apoptosis). nih.govresearchgate.net Generally, piperazine derivatives have been noted to modulate other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which regulates inflammatory responses. researchgate.net

Interrogation of Off-Target Interactions (Pre-clinical context only)

A critical aspect of preclinical safety assessment is the identification of unintended molecular targets, known as off-target interactions. Such interactions can lead to unexpected toxicity and are a common reason for the failure of drug candidates in clinical trials. nih.gov Preclinical strategies to identify off-target effects involve screening the compound against a broad panel of receptors, enzymes, and ion channels. crownbio.com This helps to build a selectivity profile and anticipate potential adverse effects. For example, a compound might be highly potent at its intended target but also interact with other receptors, which could lead to side effects in different physiological systems. crownbio.commdpi.commedicilon.com While specific off-target screening data for this compound is not available, this interrogation is a mandatory step in the rigorous preclinical evaluation of any new chemical entity to ensure its safety and selectivity before advancing to human trials.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the pyridylpiperazine and pyridylhomopiperazine class of compounds, several key pharmacophoric elements have been identified through various studies. acs.org

The essential features generally include:

A basic nitrogen atom: The nitrogen within the homopiperazine (B121016) ring is typically protonated at physiological pH. This positive charge often allows for a crucial ionic interaction with an anionic region of a receptor binding site. mdpi.com

An aromatic ring system: The 3-pyridyl group serves as a key interaction moiety, often participating in hydrogen bonding via its nitrogen atom or engaging in π-π stacking and hydrophobic interactions with the target protein. mdpi.com

A specific spatial arrangement: The distance and relative orientation between the basic nitrogen and the aromatic ring are critical for proper binding and activity. The flexibility of the homopiperazine ring helps the molecule adopt the optimal conformation to fit the binding pocket.

Molecular hybridization, which combines known pharmacophoric moieties, is a common strategy in drug design to produce new hybrid systems with potentially enhanced activities. nih.gov

Impact of Homopiperazine Ring Conformation on Biological Activity

The homopiperazine ring is a seven-membered heterocycle, which imparts greater conformational flexibility compared to the more common six-membered piperazine (B1678402) ring. This flexibility can significantly influence biological activity. While a flexible linker can allow a molecule to adapt to various binding site topographies, it can also lead to an entropic penalty upon binding, potentially reducing affinity.

Structure-activity relationship studies on homopiperazine analogues of other active compounds have provided insight into the role of this ring system. researchgate.net A series of beta-aminoacyl-containing homopiperazine derivatives were designed and synthesized to act as potent inhibitors for specific enzymes, highlighting the utility of the homopiperazine skeleton in drug design. nih.gov The conformation of the ring dictates the spatial presentation of the substituents (the 3-pyridyl and N4-methyl groups), which is critical for precise interaction with a receptor or enzyme active site.

Influence of 3-Pyridyl Substitution on Receptor/Enzyme Binding

The position of the nitrogen atom within the pyridyl ring is a critical determinant of binding affinity and selectivity. Comparative studies on analogous piperazine compounds have demonstrated that seemingly minor positional changes (2-pyridyl, 3-pyridyl, or 4-pyridyl) can drastically alter the pharmacological profile. nih.gov

For instance, in a series of pyridylpiperazines analyzed for sigma receptor binding, the (3-pyridyl) and (4-pyridyl) analogues showed a preference for σ₁ receptors, whereas the (2-pyridyl) isomers favored σ₂ receptors. nih.gov This demonstrates that the location of the nitrogen atom, which acts as a hydrogen bond acceptor, directly influences the interaction with specific amino acid residues in the receptor's binding pocket, thereby governing selectivity.

Table 1: Impact of Pyridyl Nitrogen Position on Sigma Receptor Binding Affinity in Phenylalkylpiperazinepyridine Analogs

CompoundPyridyl Substitutionσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₁ vs σ₂)
Compound A (Analog)4-pyridyl16.050.4σ₁ preference
Compound B (Analog)3-pyridyl11.0110.0σ₁ preference
Compound C (Analog)2-pyridyl34.02.0σ₂ preference

Data derived from studies on analogous piperazine structures, illustrating the principle of positional influence. nih.gov

Role of N4-Methyl Substitution in Modulating Activity and Selectivity

Substitution on the second nitrogen of the piperazine or homopiperazine ring plays a vital role in fine-tuning the molecule's properties. The N4-methyl group in 4-Methyl-1-(3-pyridyl)-homopiperazine has several potential functions:

Modulation of Basicity: The methyl group, being electron-donating, slightly increases the basicity of the N4 nitrogen compared to an unsubstituted amine. This can affect the protonation state and potential ionic interactions.

Steric Influence: The methyl group provides steric bulk, which can influence the molecule's preferred conformation and its fit within a binding pocket.

Metabolic Stability: N-methylation can sometimes protect the amine from certain metabolic pathways, potentially improving the pharmacokinetic profile of the compound.

Hydrogen Bonding: The presence of the methyl group prevents the N4 nitrogen from acting as a hydrogen bond donor. Analysis of related structures, such as Imatinib, notes a low propensity for the nitrogen atom connected to the methyl group to participate in H-bonding. mdpi.com

Varying N-substituents on a piperazine ring is a key strategy for altering potency and improving the selectivity of a molecule. mdpi.com

Systematic Exploration of Analogues for Enhanced Potency and Selectivity

The systematic modification of a lead compound is a cornerstone of medicinal chemistry. For the this compound scaffold, analogues can be created by modifying three primary positions: the pyridyl ring, the homopiperazine core, and the N4-substituent.

Pyridyl Ring Modification: Introducing substituents on the pyridyl ring can modulate electronic properties and create new interactions. For example, adding a methyl group at the 2-position of the pyridine (B92270) ring in a related series of piperazine derivatives resulted in a significant improvement in oral activity. nih.gov

Homopiperazine Ring Modification: The core itself can be altered. Bioisosteric replacement strategies, such as substituting the homopiperazine with a piperazine or tropane (B1204802) ring, can lead to new agents with different receptor binding profiles. researchgate.net

N4-Substituent Modification: The N4-methyl group can be replaced with a wide range of other alkyl or aryl groups to explore the steric and electronic requirements of the binding site.

Table 2: Examples of Analogue Exploration Strategies for Related Scaffolds

Modification StrategyExample from Related SeriesObserved OutcomeReference
Substitution on Pyridyl RingAddition of a methyl group to the pyridineImproved oral activity ID₅₀ by over an order of magnitude nih.gov
Core Scaffold ReplacementReplacing homopiperazine with tropaneIdentification of a D₃ selective ligand researchgate.net
Acyl Group AdditionSynthesizing β-aminoacyl-containing homopiperazinesPotent and selective DPP-IV inhibitors nih.gov
HybridizationSynthesizing pyridylpiperazine hybrid derivativesDevelopment of potent urease inhibitors nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronic character, and steric shape) to predict the activity of new, yet-to-be-synthesized molecules. nih.gov

For classes of compounds like pyridylpiperazines and their analogues, various QSAR methods are employed, including:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between descriptors and activity. semanticscholar.org

Artificial Neural Networks (ANN): A more complex, non-linear modeling technique inspired by biological neural networks. semanticscholar.org

3D-QSAR Methods (CoMFA/CoMSIA): These methods use 3D molecular fields to relate the shape and electrostatic properties of aligned molecules to their activity. ekb.eg

QSAR studies on related scaffolds have successfully identified key structural requirements for activity. nih.govnih.gov For example, a QSAR study might reveal that increased electronegativity and low bulkiness at a particular position on the pyridine ring are favorable for activity. nih.gov Such theoretical results provide a valuable framework for understanding action mechanisms and rationally designing new, more potent analogues. nih.gov

Computational Chemistry and in Silico Approaches in the Study of 4 Methyl 1 3 Pyridyl Homopiperazine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. researchgate.netnih.gov This method is crucial for understanding the binding mode of 4-Methyl-1-(3-pyridyl)-homopiperazine and elucidating the key intermolecular interactions that stabilize the ligand-receptor complex.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from crystallographic data, and the structure of this compound is generated and optimized. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the target, calculating a score that estimates the binding affinity for each pose. rdd.edu.iq

For this compound, docking studies could reveal critical interactions such as:

Hydrogen Bonds: The pyridyl nitrogen and the nitrogen atoms of the homopiperazine (B121016) ring can act as hydrogen bond acceptors, while any N-H groups could act as donors.

Hydrophobic Interactions: The methyl group and the aromatic pyridyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The pyridyl ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The results from docking simulations provide insights into the structure-activity relationship (SAR) and can guide the design of more potent analogues by identifying opportunities for enhancing binding interactions. researchgate.netmdpi.com

Interaction TypePotential Interacting Groups on CompoundPotential Interacting Amino Acid Residues
Hydrogen Bonding Pyridyl Nitrogen, Homopiperazine NitrogensSerine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine
Hydrophobic Methyl Group, Pyridyl Ring, Carbon BackboneAlanine, Valine, Leucine, Isoleucine, Phenylalanine
π-π Stacking Pyridyl RingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Cation-π Protonated Homopiperazine NitrogenPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. rsc.org For this compound, MD simulations can be employed to study its conformational flexibility and the stability of its interaction with a biological target, complementing the static picture provided by molecular docking. nih.gov

The homopiperazine ring is a flexible seven-membered ring that can adopt multiple conformations, such as chair and boat forms. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers in different environments (e.g., in solution or within a binding pocket). rsc.orgresearchgate.net This conformational analysis is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific bioactive conformation. nih.gov

When applied to a ligand-target complex, MD simulations can assess the stability of the docked pose. By simulating the movement of every atom in the system over a period of nanoseconds to microseconds, researchers can observe whether the key interactions predicted by docking are maintained. nih.gov These simulations can also reveal the role of water molecules in mediating interactions and provide valuable information on the thermodynamics of binding through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis) for Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. superfri.org These methods provide a fundamental understanding of the structure, stability, and reactivity of this compound at the atomic level. ijcce.ac.ir

Key electronic properties that can be calculated include:

Molecular Geometry Optimization: DFT can be used to determine the most stable three-dimensional structure of the molecule.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with its biological target. ijcce.ac.ir For this compound, the nitrogen atoms are expected to be regions of negative potential, attractive for electrophilic interactions.

These quantum chemical insights are essential for rationalizing the molecule's behavior and for designing derivatives with improved electronic characteristics. nih.gov

Quantum Chemical PropertyInformation Provided for this compoundSignificance
Optimized Geometry Precise bond lengths, bond angles, and dihedral angles.Provides the most stable 3D structure for use in other computational studies.
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical reactivity and kinetic stability.
MEP Map Visualization of electron density and charge distribution.Identifies sites for electrostatic interactions and potential reactivity.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening and virtual library design are powerful strategies for discovering novel analogues of a lead compound like this compound. drugdesign.org A virtual library is a large, computationally generated collection of molecules based on a common chemical scaffold.

The process typically involves:

Scaffold Definition: The this compound core is defined as the fixed part of the library.

Enumeration: Diverse chemical substituents are computationally attached to specific points on the scaffold to generate a large library of virtual compounds.

Screening: This virtual library is then screened against a biological target using high-throughput molecular docking. chemmethod.com The compounds are ranked based on their predicted binding affinity and other parameters.

Filtering: The library is filtered based on physicochemical properties and drug-likeness criteria (e.g., Lipinski's Rule of Five) to remove compounds with unfavorable characteristics.

This approach allows for the exploration of a vast chemical space to identify the most promising analogues for synthesis and experimental testing, significantly accelerating the lead optimization process. mdpi.com

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling in Pre-clinical Context

Poor pharmacokinetic properties are a major cause of failure in drug development. mdpi.com Predictive ADME modeling uses computational algorithms to estimate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound before it is synthesized. researchgate.net

For this compound, various in silico models can predict key ADME parameters:

Absorption: Prediction of properties like aqueous solubility, intestinal absorption, and blood-brain barrier (BBB) permeability.

Distribution: Estimation of plasma protein binding and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes and prediction of metabolic stability. nih.gov

Excretion: Prediction of renal clearance and interaction with transporters.

These predictions are based on quantitative structure-property relationship (QSPR) models, which are trained on large datasets of experimentally measured properties. d-nb.info Early assessment of ADME properties helps in identifying potential liabilities and guiding the design of compounds with a more favorable pharmacokinetic profile. researchgate.netphyschemres.org

ADME ParameterPredicted PropertyImportance in Drug Discovery
Absorption Solubility (LogS), Caco-2 PermeabilityDetermines how well the compound is absorbed after administration.
Distribution Blood-Brain Barrier Permeation (BBB), Plasma Protein Binding (PPB)Affects where the compound goes in the body and its availability to act on the target.
Metabolism Cytochrome P450 (CYP) Inhibition/SubstrateIndicates potential for drug-drug interactions and determines the compound's half-life.
Excretion Total ClearanceInfluences the dosing frequency and duration of action.

Chemoinformatic Analysis for Scaffold Prioritization and Diversity

Chemoinformatics employs computational methods to analyze and compare chemical structures and datasets. In the context of this compound, chemoinformatic analysis can be used to assess the novelty and diversity of its scaffold.

By comparing the this compound scaffold to molecules in large chemical databases (like PubChem or ChemDiv), its structural uniqueness and novelty can be quantified. chemdiv.com Scaffold prioritization involves evaluating different chemical cores based on criteria such as synthetic feasibility, patentability, and "drug-like" properties.

Diversity analysis can be applied to a virtual library of analogues derived from this scaffold. Using molecular fingerprints and other descriptors, the chemical diversity of the library can be calculated to ensure broad coverage of the relevant chemical space. This helps in selecting a representative subset of compounds for synthesis, maximizing the chances of identifying active molecules while minimizing redundancy.

Emerging Research Avenues and Future Perspectives for 4 Methyl 1 3 Pyridyl Homopiperazine

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights (Pre-clinical)

The homopiperazine (B121016) scaffold is a key feature in a variety of biologically active compounds, suggesting that 4-Methyl-1-(3-pyridyl)-homopiperazine could be investigated for several therapeutic applications. Preclinical studies on related homopiperazine derivatives have revealed potential activities in oncology and neuroscience.

For instance, some homopiperazine derivatives have been identified as a novel class of proteasome inhibitors. These compounds have demonstrated the ability to inhibit all three catalytic subunits of the proteasome, a different mechanism of action compared to inhibitors like bortezomib (B1684674) which primarily target the β5 subunit. This broader activity could potentially overcome resistance to existing therapies. One such derivative, K-7174, has shown efficacy in bortezomib-resistant myeloma cells. nih.gov

Furthermore, N,N'-substituted homopiperazine derivatives have been synthesized and shown to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors. These compounds exhibit polyamine-like actions, enhancing [3H]MK-801 binding to NMDA receptors, which suggests their potential as tools for studying polyamine recognition sites and possibly as therapeutic agents for neurological disorders. nih.gov The pyridyl moiety in this compound could also influence its activity at various receptors within the central nervous system.

The following table summarizes the preclinical therapeutic indications of some homopiperazine derivatives, which could guide future research on this compound.

Therapeutic AreaTarget/MechanismExample Compound ClassReference
OncologyProteasome InhibitionHomopiperazine derivatives (e.g., K-7174) nih.gov
NeuroscienceNMDA Receptor ModulationN,N'-substituted homopiperazines nih.gov

Development of Advanced Synthetic Methodologies for Sustainable Production

The development of efficient and sustainable synthetic methods is crucial for the production of novel chemical entities like this compound. While a specific synthesis for this compound is not detailed in the available literature, general methods for the synthesis of N-substituted homopiperazines can be adapted.

One common approach involves the reaction of ethylenediamine (B42938) with an amino-group protecting agent, followed by cyclization with a 1,3-dihalopropane. The protecting groups are then removed to yield the homopiperazine core, which can be further functionalized. google.com For the synthesis of N-aryl derivatives, methods like the rearrangement of 2-chloro-N-aryl acetamides can be employed. rsc.org

Modern synthetic strategies focus on improving yields, reducing waste, and using milder reaction conditions. For example, the use of soluble polymer supports has been explored for the synthesis of N-aryl oxamates, which could be adapted for homopiperazine derivatives. researchgate.net Additionally, advancements in catalytic systems, such as the use of copper catalysts for N-arylation, can provide more sustainable routes.

Integration of Multi-Omics Data in Pre-clinical Investigations

The application of multi-omics approaches in preclinical research offers a comprehensive understanding of a compound's biological effects. frontiersin.orgastrazeneca.comajjms.com For a novel compound like this compound, integrating genomics, transcriptomics, proteomics, and metabolomics data could provide deep insights into its mechanism of action, identify potential biomarkers of response, and predict off-target effects. nih.govnih.gov

Multi-omics can be particularly valuable in elucidating the complex biological responses to a new chemical entity. For example, transcriptomic analysis can reveal changes in gene expression profiles in response to the compound, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide a snapshot of the metabolic changes induced by the compound.

The integration of these datasets can help to build a holistic picture of the compound's effects at a systems level. nih.gov For instance, if preclinical studies suggest an anti-cancer activity for this compound, a multi-omics analysis of treated cancer cells could reveal the specific pathways that are perturbed, leading to a better understanding of its anti-tumor mechanism. This approach has been successfully used to investigate the mechanisms of other classes of compounds and can be a powerful tool in the preclinical evaluation of novel homopiperazine derivatives. astrazeneca.com

Design of Next-Generation Homopiperazine-Based Molecular Probes

The homopiperazine scaffold can serve as a versatile platform for the development of molecular probes for biological research. mdpi.com These probes can be designed to target specific enzymes, receptors, or other biomolecules, allowing for their visualization and functional characterization in living systems.

The design of such probes often involves incorporating a reporter group, such as a fluorophore, onto the homopiperazine scaffold. The properties of the probe can be fine-tuned by modifying the substituents on the homopiperazine ring. For example, the pyridyl group in this compound could be exploited for its metal-coordinating properties in the design of probes for metal ions.

Recent advancements in probe design include the development of fluorogenic probes that exhibit an increase in fluorescence upon binding to their target. mdpi.comresearchgate.net This "turn-on" response minimizes background signal and enhances sensitivity. The piperazine (B1678402) scaffold has been successfully used in the development of such probes. acs.org Future research could focus on designing a this compound-based probe with high specificity for a particular biological target, which would be a valuable tool for both basic research and drug discovery.

Addressing Challenges in Pre-clinical Lead Optimization and Translational Research

The transition of a promising lead compound from preclinical studies to clinical trials is a critical and often challenging phase in drug development. nih.govnih.govresearchgate.net For a novel compound like this compound, several challenges in lead optimization and translational research would need to be addressed.

Lead Optimization Challenges:

Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR is essential to optimize the potency and selectivity of the compound. This involves synthesizing and testing a series of analogs to understand how structural modifications affect biological activity. nih.govnih.gov

ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound must be carefully evaluated and optimized. Poor pharmacokinetic properties or unforeseen toxicity are common reasons for the failure of drug candidates. researchgate.net For piperazine-containing compounds, metabolism can be a key challenge to address. acs.org

Off-Target Effects: Identifying and minimizing off-target effects is crucial to ensure the safety of the compound. This can be achieved through comprehensive screening against a panel of receptors and enzymes.

Translational Research Hurdles:

Predictive Preclinical Models: The lack of predictive animal models for many human diseases is a major hurdle in translational research. nih.gov It is essential to select the most relevant preclinical models to assess the efficacy of the compound.

Biomarker Development: The identification of biomarkers that can predict a patient's response to the drug is critical for the success of clinical trials. nih.gov Multi-omics approaches can play a key role in biomarker discovery.

Regulatory Hurdles: Navigating the complex regulatory landscape is a significant challenge in bringing a new drug to market. researchgate.net

Addressing these challenges requires a multidisciplinary approach, involving medicinal chemists, biologists, pharmacologists, and clinicians. A well-defined translational research strategy, incorporating robust preclinical studies and early consideration of clinical development issues, will be essential for the successful advancement of this compound or any other novel homopiperazine derivative.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.